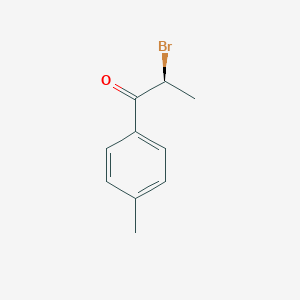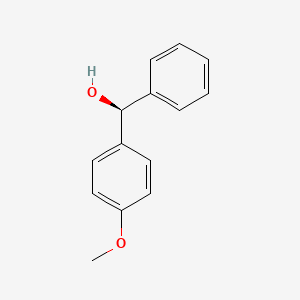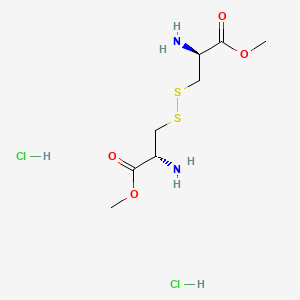
Dimethyl L-Cystine 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl L-Cystine 2HCl, also known as Dimethyl L-cystinate dihydrochloride, is a derivative of the amino acid cystine. This compound is characterized by the presence of two cysteine molecules connected by a disulfide bond, with each cysteine molecule esterified with methanol. The compound is often used in biochemical and pharmaceutical research due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl L-Cystine 2HCl can be synthesized through the esterification of L-cystine with methanol. The process involves the following steps:
- Dissolve L-cystine in anhydrous methanol.
- Slowly add thionyl chloride to the solution to catalyze the esterification reaction.
- Reflux the mixture at 60°C for approximately 5 hours.
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Crystallize the product from a methanol-petroleum ether mixture to obtain this compound as a white solid .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
化学反应分析
Types of Reactions: Dimethyl L-Cystine 2HCl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of Dimethyl L-cysteine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents in aqueous or methanolic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Dimethyl L-cysteine.
Substitution: Corresponding substituted esters or amides.
科学研究应用
Dimethyl L-Cystine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in cystinuria treatment.
Industry: Utilized in the production of biodegradable polymers and as a cross-linking agent in hydrogels.
作用机制
The mechanism of action of Dimethyl L-Cystine 2HCl involves its ability to undergo redox reactions. The disulfide bond can be reduced to free thiol groups, which can then participate in various biochemical processes. This redox activity is crucial for its role in cellular antioxidant systems and in the synthesis of glutathione, a major cellular antioxidant .
相似化合物的比较
L-Cystine: The parent compound, which lacks the ester groups.
L-Cysteine: The reduced form of cystine, containing free thiol groups.
Dimethyl L-Cysteine: The reduced form of Dimethyl L-Cystine 2HCl.
Comparison: this compound is unique due to its esterified structure, which imparts different solubility and reactivity properties compared to L-cystine and L-cysteine. The ester groups make it more soluble in organic solvents and allow for specific chemical modifications that are not possible with the parent compounds .
属性
IUPAC Name |
methyl (2S)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-RUTFAPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
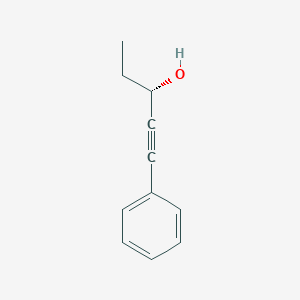
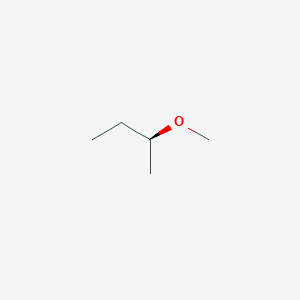
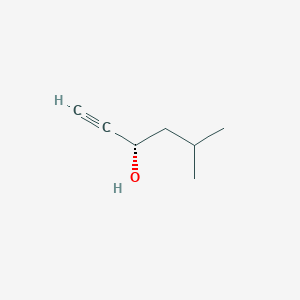
![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
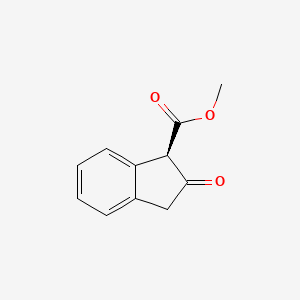
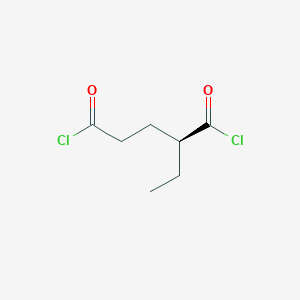
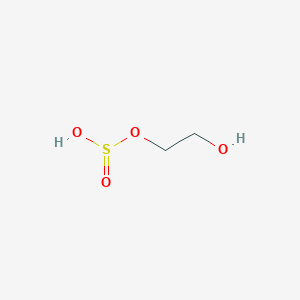
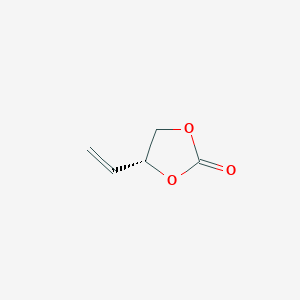
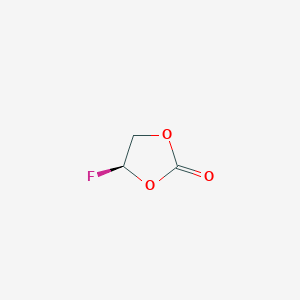
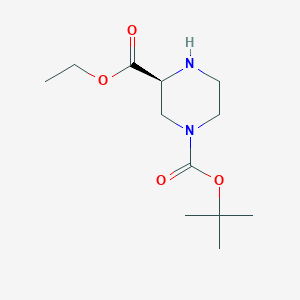
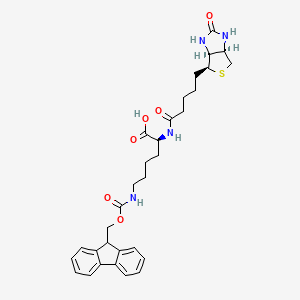
![[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B8254128.png)
